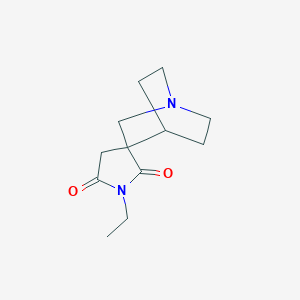![molecular formula C18H19N3S B373942 N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373942.png)
N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound known for its unique structure and properties. It is a solid, colorless or slightly yellow crystal at room temperature, and it is easily soluble in organic solvents but has low solubility in water. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride with 4,5-dihydro-1H-imidazol-2-amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted imidazole derivatives
Applications De Recherche Scientifique
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride
- 4,5-dihydro-1H-imidazol-2-amine
- N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine
- N-(6,11-dihydrobenzo cbenzothiepin-11-yl)-2-morpholin-4-ylacetamide
Uniqueness
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19N3S |
|---|---|
Poids moléculaire |
309.4g/mol |
Nom IUPAC |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-2-6-14-13(5-1)12-22-17-8-4-3-7-15(17)16(14)11-21-18-19-9-10-20-18/h1-8,16H,9-12H2,(H2,19,20,21) |
Clé InChI |
JEYSLXJFCSUUGI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
SMILES canonique |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylate](/img/structure/B373859.png)
![5H-dibenzo[b,g][1,4]thiazocin-6(7H)-one 5H-dibenzo[b,g][1,4]thiazocin-6(7H)-ylidenehydrazone](/img/structure/B373860.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B373866.png)
![2-[(2-bromophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B373867.png)
![Ethyl 4-[bis(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B373868.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B373870.png)
![N-{2-[(2-bromophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373871.png)
![2-[(2,5-Dimethoxyphenyl)sulfanyl]benzoic acid](/img/structure/B373874.png)
![8-Chlorodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B373875.png)
![2-[4-(3-Pyridinylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B373876.png)
![Ethyl 1-azabicyclo[2.2.2]oct-3-ylidene(cyano)acetate](/img/structure/B373880.png)
![3-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]propanamide](/img/structure/B373881.png)

